molecular formula C14H14N2O4S2 B2753756 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2379994-70-2

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2753756
CAS No.: 2379994-70-2
M. Wt: 338.4
InChI Key: GSHNELDUDXHPER-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, oxazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the furan and thiophene rings. These rings are then functionalized with appropriate substituents to introduce the oxazole and sulfonamide groups. Common reagents used in these reactions include sulfur-containing compounds, oxazole precursors, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall structure.

    4,4’-Difluorobenzophenone: Another compound with a different core structure but similar functional groups.

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of furan, thiophene, oxazole, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-7-12-6-11(8-21-12)13-4-3-5-19-13/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHNELDUDXHPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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